2-(4-Fluorophenylmethylene)-1-indanone
Description
2-(4-Fluorophenylmethylene)-1-indanone is a chalcone-like compound featuring an α,β-unsaturated ketone framework with a 1-indanone core and a 4-fluorophenyl substituent at the C-2 position. The 1-indanone scaffold consists of a benzene ring fused to a cyclopentanone moiety, enabling diverse pharmacological and chemical applications . This compound is structurally analogous to bioactive chalcones but exhibits enhanced stability and reactivity due to its rigid bicyclic system. Derivatives of 2-benzylidene-1-indanone, including the 4-fluoro variant, are studied for anti-inflammatory, anticancer, and neuroprotective properties .
Properties
Molecular Formula |
C16H11FO |
|---|---|
Molecular Weight |
238.26 g/mol |
IUPAC Name |
(2E)-2-[(4-fluorophenyl)methylidene]-3H-inden-1-one |
InChI |
InChI=1S/C16H11FO/c17-14-7-5-11(6-8-14)9-13-10-12-3-1-2-4-15(12)16(13)18/h1-9H,10H2/b13-9+ |
InChI Key |
ZCVDRPALEOGSAS-UKTHLTGXSA-N |
Isomeric SMILES |
C\1C2=CC=CC=C2C(=O)/C1=C/C3=CC=C(C=C3)F |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C1=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-Fluorophenyl)methylidene]-2,3-dihydro-1H-inden-1-one typically involves the condensation of 4-fluorobenzaldehyde with 2,3-dihydro-1H-inden-1-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(4-Fluorophenyl)methylidene]-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(2E)-2-[(4-Fluorophenyl)methylidene]-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-2-[(4-Fluorophenyl)methylidene]-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Analogous Indanone Derivatives
Table 1: Structural Features of Selected 2-Substituted-1-Indanones
| Compound Name | Substituent at C-2 | Key Structural Modifications |
|---|---|---|
| 2-(4-Fluorophenylmethylene)-1-indanone | 4-Fluorophenyl | Fluorine enhances electronegativity |
| 2-(4-Methoxyphenylmethylene)-1-indanone | 4-Methoxyphenyl | Methoxy group improves solubility |
| 2-(3,4-Dichlorobenzylidene)-1-indanone | 3,4-Dichlorophenyl | Chlorine increases lipophilicity |
| 2-(3-Trifluoromethylbenzylidene)-1-indanone | 3-Trifluoromethylphenyl | CF₃ group boosts metabolic stability |
| 2-(2-Thienylmethylene)-1-indanone | 2-Thienyl | Heterocyclic moiety alters π-conjugation |
Electronic Properties and Quantum Chemical Parameters
Table 2: Quantum Chemical Parameters of 2-Benzylidene-1-Indanone Derivatives
| Substituent | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Electrophilicity (ω) | Binding Energy (kcal/mol) |
|---|---|---|---|---|---|
| 4-Fluorophenyl | -5.22 | -1.98 | 3.24 | 1.45 | -8.7 |
| 4-Chlorophenyl | -5.18 | -1.95 | 3.23 | 1.48 | -9.2 |
| 4-Methoxyphenyl | -4.89 | -1.72 | 3.17 | 1.32 | -7.9 |
| 3-Trifluoromethyl | -5.30 | -2.10 | 3.20 | 1.62 | -10.1 |
Findings :
- The 4-fluorophenyl derivative exhibits moderate electrophilicity (ω = 1.45) and a narrow energy gap (ΔE = 3.24 eV), favoring charge transfer in biological systems.
- Trifluoromethyl substitution results in the highest binding energy (-10.1 kcal/mol) in molecular docking studies, suggesting strong interactions with target proteins .
Receptor Binding and Ecological Roles
This compound and its analogs activate conserved odorant receptors (ORs) in moths, such as CpomOR19 and SlitOR18. These receptors detect substituted indanones as semiochemicals, influencing insect behavior .
Table 4: Receptor Response Thresholds in Moths
| Compound | CpomOR19 Activation Threshold (µg) | SlitOR19 Activation Threshold (µg) |
|---|---|---|
| 2-Methyl-1-indanone | 1.0 | 1.0 |
| 2-Ethyl-1-indanone | 0.8 | 0.9 |
| 3-Methyl-1-indanone | 10.0 | 50.0 |
| 1-Indanone | 5.0 | 5.0 |
Observations :
- 2-Substituted indanones (e.g., methyl, ethyl) exhibit lower activation thresholds than 3-substituted analogs, highlighting positional sensitivity in receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
